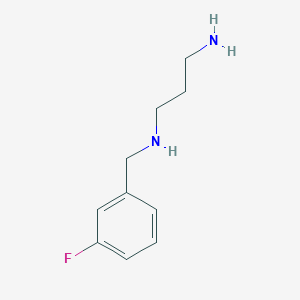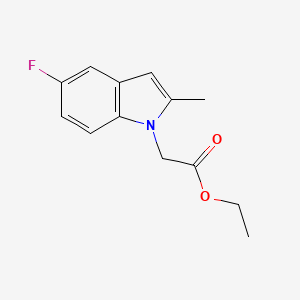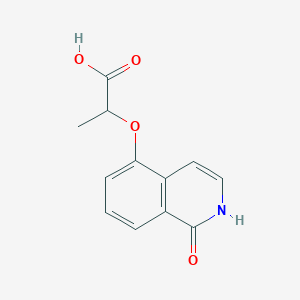
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Overview
Description
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). sGC is an important enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes. ODQ has been widely used in scientific research to investigate the mechanism of action and physiological effects of NO signaling.
Mechanism Of Action
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid acts as a competitive inhibitor of sGC, which is the enzyme responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to NO signaling. By inhibiting sGC, 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid prevents the production of cGMP, which is a key signaling molecule in the NO pathway.
Biochemical And Physiological Effects
The inhibition of sGC by 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has several biochemical and physiological effects. It prevents the relaxation of smooth muscle cells, leading to vasoconstriction and increased blood pressure. It also inhibits platelet aggregation, which can reduce the risk of thrombosis and stroke. 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid in lab experiments is its high selectivity for sGC inhibition. This allows researchers to specifically target the NO signaling pathway without affecting other signaling pathways. However, 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research involving 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid. One area of interest is the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NO signaling in cancer and the potential use of sGC inhibitors as cancer therapeutics. Additionally, the neuroprotective effects of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid suggest that it may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has been extensively used in scientific research to investigate the role of NO signaling in various physiological processes. It has been shown to inhibit the NO-induced relaxation of smooth muscle cells, which is important for the regulation of blood pressure and blood flow. 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has also been used to study the role of NO signaling in platelet aggregation, inflammation, and neuronal signaling.
properties
IUPAC Name |
2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVZCHNNXNZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656750 | |
| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid | |
CAS RN |
62000-97-9 | |
| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



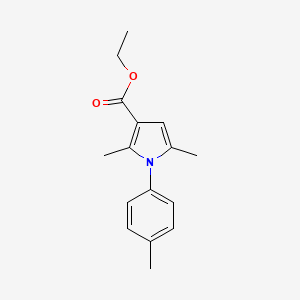
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
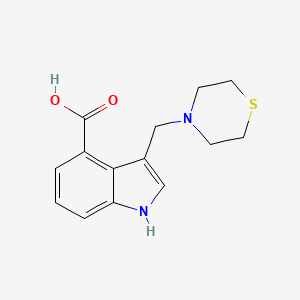
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
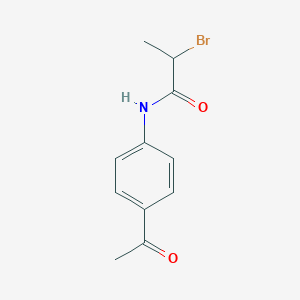
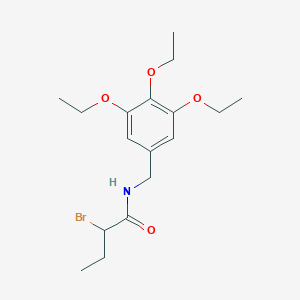
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
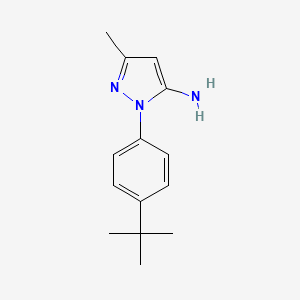
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
